2-(5-(Furan-2-yl)-3-methylisoxazol-4-yl)acetic acid
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Overview
Description
2-(5-(Furan-2-yl)-3-methylisoxazol-4-yl)acetic acid is a heterocyclic compound that features a furan ring and an isoxazole ring
Preparation Methods
The synthesis of 2-(5-(Furan-2-yl)-3-methylisoxazol-4-yl)acetic acid typically involves multi-step organic reactions One common synthetic route starts with the preparation of the furan ring, followed by the formation of the isoxazole ringReaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions .
Chemical Reactions Analysis
2-(5-(Furan-2-yl)-3-methylisoxazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Addition: It can also undergo addition reactions, particularly with electrophiles.
Common reagents and conditions for these reactions include the use of acids, bases, and specific solvents to control the reaction environment. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(5-(Furan-2-yl)-3-methylisoxazol-4-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of materials with specific properties, such as polymers and resins
Mechanism of Action
The mechanism of action of 2-(5-(Furan-2-yl)-3-methylisoxazol-4-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar compounds to 2-(5-(Furan-2-yl)-3-methylisoxazol-4-yl)acetic acid include other furan and isoxazole derivatives. These compounds share structural similarities but may differ in their chemical reactivity and biological activities. For example:
Furan-2-carboxylic acid: Similar in structure but lacks the isoxazole ring.
3-Methylisoxazole-4-carboxylic acid: Contains the isoxazole ring but lacks the furan ring.
The uniqueness of this compound lies in its combined furan and isoxazole rings, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-[5-(furan-2-yl)-3-methyl-1,2-oxazol-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-6-7(5-9(12)13)10(15-11-6)8-3-2-4-14-8/h2-4H,5H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMVTXXCBADCMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1CC(=O)O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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